3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Medicinal Chemistry Bioisosterism Drug Design

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1105189-71-6, MFCD16653386) is a heterocyclic building block comprising a piperidine ring attached at the 3-position to a 1,3,4-oxadiazole substituted with a cyclopropyl group. With a molecular formula of C₁₀H₁₅N₃O (MW 193.25), a predicted pKa of 8.94, and a typical commercial purity exceeding 95%, it serves as a versatile intermediate for medicinal chemistry and fragment-based screening libraries.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B7856717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NN=C(O2)C3CC3
InChIInChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-13-12-9(14-10)7-3-4-7/h7-8,11H,1-6H2
InChIKeyBZOXKNRWLXHQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine: Physicochemical Identity and Procurement Starting Point


3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1105189-71-6, MFCD16653386) is a heterocyclic building block comprising a piperidine ring attached at the 3-position to a 1,3,4-oxadiazole substituted with a cyclopropyl group . With a molecular formula of C₁₀H₁₅N₃O (MW 193.25), a predicted pKa of 8.94, and a typical commercial purity exceeding 95%, it serves as a versatile intermediate for medicinal chemistry and fragment-based screening libraries . Its regioisomerically defined 1,3,4-oxadiazole core and 3-piperidinyl substitution distinguish it from positional analogs that differ in both physicochemical properties and biological profile [1].

Why Generic Oxadiazole-Piperidine Substitution Fails: Regioisomer- and Position-Dependent Differentiation


Oxadiazole-piperidine compounds sharing the C₁₀H₁₅N₃O formula are not interchangeable. The oxadiazole regioisomer (1,3,4- vs 1,2,4-) dictates lipophilicity and metabolic stability—1,3,4-oxadiazoles exhibit an order of magnitude lower log D and superior metabolic stability relative to 1,2,4-isomers [1]. The piperidine attachment position (3- vs 2- vs 4-) alters the basicity of the secondary amine by over 1.4 pKa units , directly impacting solubility, salt formation, and target engagement. Even the cyclopropyl substituent, when replaced by aryl or methyl groups, shifts both steric bulk and oxidative metabolism susceptibility [2]. Generic substitution without these controlled variables compromises SAR reproducibility and lead optimization fidelity.

Quantitative Differentiation Evidence: 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine vs Closest Comparators


1,3,4-Oxadiazole vs 1,2,4-Oxadiazole Regioisomer: Lipophilicity and Metabolic Stability Advantage

The 1,3,4-oxadiazole core of the target compound confers systematically lower lipophilicity and superior metabolic stability compared to the 1,2,4-oxadiazole regioisomer (e.g., 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine, CAS 1385696-85-4). In a systematic matched-pair analysis of the AstraZeneca compound collection, 1,3,4-oxadiazoles exhibited roughly one order of magnitude lower log D than their 1,2,4 counterparts; significant differences favoring 1,3,4-isomers were also observed for metabolic stability, hERG inhibition, and aqueous solubility [1]. This regioisomeric profile makes the target compound a preferred scaffold for lead optimization where controlling lipophilicity-driven off-target promiscuity and metabolic clearance is critical.

Medicinal Chemistry Bioisosterism Drug Design ADME

Piperidine 3-Position vs 2-Position: Basicity (pKa) Differentiation Driven by Substitution Site

The piperidine nitrogen basicity depends critically on the point of oxadiazole attachment. The target compound (3-substituted) has a predicted pKa of 8.94, whereas the 2-substituted isomer (CAS 1439903-02-2) has a predicted pKa of 7.50 . This 1.44 pKa unit difference reflects differential inductive/through-space electronic effects of the oxadiazole ring on the piperidine nitrogen. At physiological pH 7.4, the 3-substituted isomer is ~87% protonated versus ~56% for the 2-substituted isomer (calculated via Henderson-Hasselbalch), altering solubility, permeability, and potential salt stoichiometry.

Physicochemical Profiling pKa Salt Selection Permeability

Piperidine 3-Position vs 4-Position: LogP Differentiation Defining Fragment Library Positioning

The attachment position of the piperidine ring to the oxadiazole substantially alters overall lipophilicity. The target compound (3-substituted piperidine) has a calculated LogP of approximately 0.08, whereas the 4-substituted isomer (CAS 1082828-62-3) has a reported LogP of 1.74 [1]. This 1.66 LogP unit difference places the target compound firmly in fragment-like chemical space (Rule of Three compliant) while the 4-isomer enters lead-like space, dictating which screening library each compound belongs to and influencing solubility-driven assay interference risks.

Lipophilicity Fragment-Based Screening LogP Physicochemical Property

Cyclopropyl Substituent Stability vs Methyl Analogs: Implications for Metabolic Clearance

The cyclopropyl substituent at the oxadiazole 5-position introduces metabolic stability advantages over simple methyl-substituted analogs. Cyclopropyl groups are known to resist cytochrome P450-mediated oxidative metabolism due to their constrained, non-linear geometry and higher C–H bond dissociation energy compared to unstrained alkyl groups [1]. This substituent effect reduces metabolic clearance in human liver microsome (HLM) assays, offering a longer intrinsic half-life compared to methyl-substituted oxadiazole-piperidine analogs where methyl oxidation is a primary clearance pathway [2]. While direct head-to-head HLM data for this exact compound are not published, the class-level metabolic advantage of cyclopropyl over methyl substituents is a well-established medicinal chemistry design principle [1][2].

Metabolic Stability Cyclopropyl CYP Oxidation Lead Optimization

High-Value Application Scenarios for 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine Based on Proven Differentiation


Fragment-Based Screening Library Design Requiring Low Lipophilicity 1,3,4-Oxadiazole Scaffolds

With a predicted LogP of approximately 0.08, this compound resides in fragment-like chemical space (Rule of Three compliant), making it ideal for fragment-based drug discovery (FBDD) libraries. Its 1,3,4-oxadiazole core provides the systematic lipophilicity and metabolic stability advantages over 1,2,4-oxadiazole isomers documented by Boström et al. [1]. Procurement of this exact CAS ensures regioisomeric fidelity and SAR reproducibility, avoiding the higher log D and hERG liability associated with 1,2,4-oxadiazole fragments [1].

Autotaxin (ATX/ENPP2) Inhibitor Hit-to-Lead Optimization

The 1,3,4-oxadiazole-piperidine scaffold with a cyclopropyl substituent is a core motif in potent autotaxin inhibitors, as exemplified by compounds in US Patents 9,763,957 and 10,183,025 where a closely related 4-substituted analog achieved an IC₅₀ of 4.80 nM [2]. The 3-piperidinyl substitution of this compound offers a differentiated vector for lead diversification, while the cyclopropyl group provides pre-validated metabolic stability compared to methyl-substituted analogs that may undergo rapid CYP oxidation [3]. The scaffold's >95% commercial purity and AldrichCPR availability ensure reproducible starting material for SAR expansion .

Physicochemical Property-Guided Parallel Library Synthesis

The 1.44 pKa unit difference between the 3-substituted (pKa 8.94) and 2-substituted (pKa 7.50) piperidine isomers enables deliberate tuning of amine basicity in parallel library design . The 3-substituted isomer's higher pKa favors salt formation with carboxylic acids at physiological pH ranges, while its lower LogP (~0.08 vs 1.74 for the 4-substituted isomer) improves aqueous solubility for biochemical assay formats . Scientists can procure positional isomers as a set to systematically probe the impact of piperidine attachment point on target engagement and ADME profile, with the 3-substituted compound serving as the high-solubility, high-basicity anchor point in the SAR matrix .

Covalent Probe Development Requiring Absence of Electrophilic False-Positive Functionalities

The compound lacks intrinsically electrophilic functional groups (e.g., Michael acceptors, acyl halides, sulfonyl fluorides), eliminating a common source of false-positive hits in covalent inhibitor screening cascades. When used as a control or inactive scaffold comparator alongside electrophilic warhead-bearing analogs, this compound helps deconvolute non-specific protein reactivity from specific target engagement . The defined single-CAS sourcing with >95% purity minimizes confounding effects from impurities that could masquerade as covalent modifiers in biochemical assays .

Quote Request

Request a Quote for 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.